![molecular formula C9H7BrN2O2S B11795123 Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11795123.png)
Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-Bromo-2-mercapto-1H-benzo[d]imidazol-5-carboxilato de metilo es un compuesto heterocíclico que pertenece a la familia de los benzimidazoles. Los benzimidazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. Este compuesto en particular presenta un átomo de bromo en la posición 7, un grupo mercapto en la posición 2 y un éster carboxilato en la posición 5, lo que lo convierte en una molécula única y versátil para diversas aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 7-Bromo-2-mercapto-1H-benzo[d]imidazol-5-carboxilato de metilo generalmente involucra los siguientes pasos:
Esterificación: El intermedio bromado se somete luego a esterificación con metanol en presencia de un catalizador como ácido sulfúrico para formar el éster metílico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de las condiciones de reacción pueden optimizar la síntesis y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Nucleófilos: Aminas, tioles.
Solventes: Acetonitrilo, metanol.
Productos Principales
Sulfóxidos y Sulfonas: Formados a partir de reacciones de oxidación.
Derivados Sustituidos: Formados a partir de reacciones de sustitución nucleofílica.
Aplicaciones Científicas De Investigación
El 7-Bromo-2-mercapto-1H-benzo[d]imidazol-5-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos con potenciales actividades antibacterianas, antifúngicas y anticancerígenas[][5].
Estudios Biológicos: El compuesto se utiliza en estudios para comprender las vías biológicas y los mecanismos de acción de los derivados de benzimidazol.
Aplicaciones Industriales: Puede utilizarse como intermedio en la síntesis de agroquímicos y otros compuestos de interés industrial.
Mecanismo De Acción
El mecanismo de acción del 7-Bromo-2-mercapto-1H-benzo[d]imidazol-5-carboxilato de metilo implica su interacción con objetivos moleculares específicos. El grupo mercapto puede formar enlaces covalentes con grupos tiol en proteínas, potencialmente inhibiendo su función. El átomo de bromo puede participar en la unión halógena, mejorando la afinidad de unión del compuesto a sus objetivos .
Comparación Con Compuestos Similares
Compuestos Similares
2-Mercapto-1H-benzo[d]imidazol: Carece de los grupos bromo y éster, lo que lo hace menos versátil.
2-Mercapto-1H-benzo[d]imidazol-5-carboxilato de metilo: Carece del átomo de bromo, lo que puede afectar su reactividad y actividad biológica.
Singularidad
El 7-Bromo-2-mercapto-1H-benzo[d]imidazol-5-carboxilato de metilo es único debido a la presencia del átomo de bromo, que puede mejorar su reactividad y afinidad de unión en sistemas biológicos. La combinación del grupo mercapto y la funcionalidad éster también proporciona una plataforma versátil para modificaciones químicas adicionales .
Propiedades
Fórmula molecular |
C9H7BrN2O2S |
|---|---|
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
methyl 7-bromo-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)11-9(15)12-7/h2-3H,1H3,(H2,11,12,15) |
Clave InChI |
OKMUCIXISSDVON-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C(=C1)Br)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


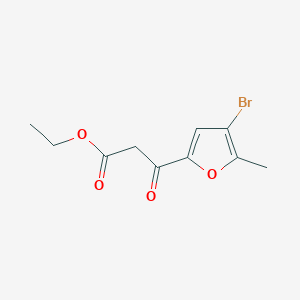

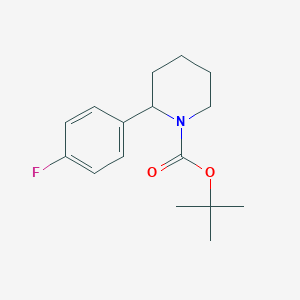
![2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B11795056.png)
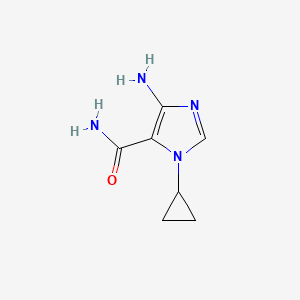



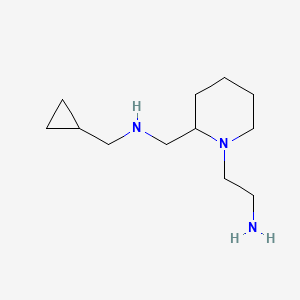

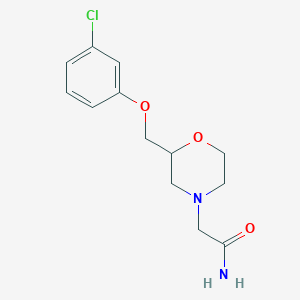
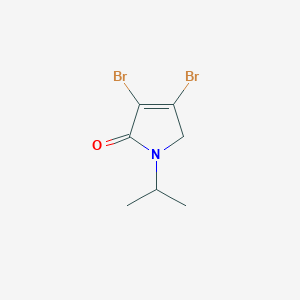

![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11795129.png)
